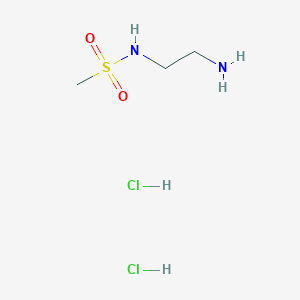
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring with a carbonitrile substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carbonitrile.
Reduction: Formation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine-2-carbonitrile
- 4-(2,2,2-Trifluoroethyl)pyridine-2-carbonitrile
Uniqueness
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H5F3N2O |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(14)5-1-2-13-6(3-5)4-12/h1-3,7,14H |
InChI-Schlüssel |
KRZMIHNVIFYJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8404678.png)
![4-[2-(4-Chlorobenzyloxy)ethyl]piperidine](/img/structure/B8404682.png)

![1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B8404691.png)







